Cas no 1891-29-8 (Azuleno[4,5-b]furan-2,7-dione,3,3a,4,5,9a,9b-hexahydro-4-hydroxy-9-(hydroxymethyl)-6-methyl-3-methylene-,(3aR,4S,9aS,9bR)-)

Azuleno[4,5-b]furan-2,7-dione,3,3a,4,5,9a,9b-hexahydro-4-hydroxy-9-(hydroxymethyl)-6-methyl-3-methylene-,(3aR,4S,9aS,9bR)- structure
1891-29-8 structure
Product Name:Azuleno[4,5-b]furan-2,7-dione,3,3a,4,5,9a,9b-hexahydro-4-hydroxy-9-(hydroxymethyl)-6-methyl-3-methylene-,(3aR,4S,9aS,9bR)-
Numéro CAS:1891-29-8
Le MF:C15H16O5
Mégawatts:276.284544944763
CID:186596
PubChem ID:442266
Update Time:2025-04-19

Azuleno[4,5-b]furan-2,7-dione,3,3a,4,5,9a,9b-hexahydro-4-hydroxy-9-(hydroxymethyl)-6-methyl-3-methylene-,(3aR,4S,9aS,9bR)- Propriétés chimiques et physiques

Nom et identifiant

    • Azuleno[4,5-b]furan-2,7-dione,3,3a,4,5,9a,9b-hexahydro-4-hydroxy-9-(hydroxymethyl)-6-methyl-3-methylene-,(3aR,4S,9aS,9bR)-
    • LACTUCIN
    • 4-hydroxy-9-(hydroxymethyl)-6-methyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione
    • Azuleno[4,5-b]furan-2,7-dione,3,3a,4,5,9a,9b-hexahydro-4-hydroxy-9-(hydroxymethyl)-6-methyl-3-...
    • (3aR,4R,9aS,9bR)-4-hydroxy-9-(hydroxymethyl)-6-methyl-3-methylidene-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione
    • (3aR,4S,9aS,9bR)-4-hydroxy-9-(hydroxymethyl)-6-methyl-3-methylidene-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione
    • Azuleno(4,5-b)furan-2,7-dione, 3,3a,4,5,9a,9b-hexahydro-4-hydroxy-9-(hydroxymethyl)-6-methyl-3-methylene-, (3aR-(3aalpha,4beta,9aalpha,9bbeta))-
    • (3aR,4S,9aS,9bR)-3,3a,4,5,9a,9b-Hexahydro-4-hydroxy-9-(hydroxymethyl)-6-methyl-3-methyleneazuleno[4,5-b]furan-2,7-dione
    • Lactucine
    • (3aR)-3,3aβ,4,5,9aβ,9bα-Hexahydro-4α-hydroxy-9-(hydroxymethyl)-6-methyl-3-methyleneazuleno[4,5-b]furan-2,7-dione
    • FS-7317
    • VJQAFLAZRVKAKM-VZLIPTOUSA-
    • C09489
    • SCHEMBL14215975
    • InChI=1/C15H16O5/c1-6-3-9(17)12-7(2)15(19)20-14(12)13-8(5-16)4-10(18)11(6)13/h4,9,12-14,16-17H,2-3,5H2,1H3/t9-,12+,13-,14-/m0/s1
    • LACTUCIN [MI]
    • (3AR,4S,9AS,9BR)-3,3A,4,5,9A,9B-HEXAHYDRO-4-HYDROXY-9-(HYDROXYMETHYL)-6-METHYL-3-METHYLENEAZULENO(4,5-B)FURAN-2,7-DIONE
    • AKOS040763768
    • R6E2918904
    • 1891-29-8
    • DTXSID70894751
    • CS-0169537
    • NS00094051
    • AC1L9CIQ
    • UNII-R6E2918904
    • (3aR,4S,9aS,9bR)-4-Hydroxy-9-(hydroxymethyl)-6-methyl-3-methylene-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2,7(9aH,9bH)-dione
    • (3aR,4S,9aS,9bR)-4-hydroxy-9-(hydroxymethyl)-6-methyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione
    • (3aR,4S,9aS,9bR)-4-hydroxy-9-(hydroxymethyl)-6-methyl-3-methylene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione
    • CHEBI:6358
    • HY-N9438
    • 109402-60-0
    • SCHEMBL235693
    • 4-Hydroxy-9-(hydroxymethyl)-6-methyl-3-methylene-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2,7(9aH,9bH)-dione
    • DA-64848
    • Piscine à noyau: 1S/C15H16O5/c1-6-3-9(17)12-7(2)15(19)20-14(12)13-8(5-16)4-10(18)11(6)13/h4,9,12-14,16-17H,2-3,5H2,1H3/t9-,12+,13-,14-/m0/s1
    • La clé Inchi: VJQAFLAZRVKAKM-VZLIPTOUSA-N
    • Sourire: O1C(C(=C)[C@@H]2[C@H](CC(C)=C3C(C=C(CO)[C@@H]3[C@@H]12)=O)O)=O

Propriétés calculées

  • Qualité précise: 276.09977361g/mol
  • Masse isotopique unique: 276.09977361g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 5
  • Comptage des atomes lourds: 20
  • Nombre de liaisons rotatives: 1
  • Complexité: 583
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 4
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: -0.7
  • Surface topologique des pôles: 83.8Ų

Propriétés expérimentales

  • Dense: 1.39±0.1 g/cm3 (20 ºC 760 Torr),
  • Point de fusion: 228 - 233 °C (décomposition)
  • Solubilité: Soluble (180 g / l) (25 ºC),
  • Rotation spécifique: D +49° (c = 0.90 in methanol), +77.9° (c = 3.44 in pyridine)

Azuleno[4,5-b]furan-2,7-dione,3,3a,4,5,9a,9b-hexahydro-4-hydroxy-9-(hydroxymethyl)-6-methyl-3-methylene-,(3aR,4S,9aS,9bR)- PrixPlus >>

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XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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TargetMol Chemicals
TN6998-1 ml * 10 mm
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¥ 5050 2024-07-20
TargetMol Chemicals
TN6998-1 mg
Lactucin
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¥ 1,900 2023-07-11
TargetMol Chemicals
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Lactucin
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¥ 5,510 2023-07-11
TargetMol Chemicals
TN6998-1 mL * 10 mM (in DMSO)
Lactucin
1891-29-8 98%
1 mL * 10 mM (in DMSO)
¥ 5050 2023-09-15

Azuleno[4,5-b]furan-2,7-dione,3,3a,4,5,9a,9b-hexahydro-4-hydroxy-9-(hydroxymethyl)-6-methyl-3-methylene-,(3aR,4S,9aS,9bR)- Littérature connexe

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